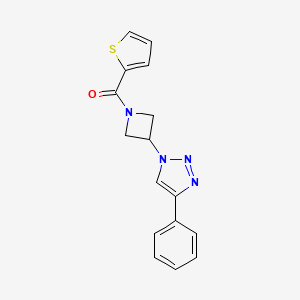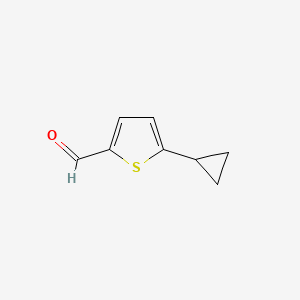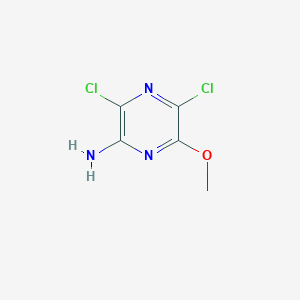
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide" has not been directly studied in the provided papers. However, similar compounds with bromo, dimethylphenoxy, and acetamide groups have been synthesized and investigated for various biological activities and structural properties. For instance, compounds with bromophenylacetamido groups have been reported to possess antimicrobial properties and have been studied using computational methods to understand their molecular structure and stability . Additionally, derivatives of phenylacetamide have been synthesized and evaluated for their anticonvulsant and antidepressant activities . The structural analysis of related compounds has been conducted through crystallography and spectroscopic methods , .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions to introduce the desired functional groups. For example, the synthesis of benzoxazole derivatives with bromophenylacetamido groups has been achieved, and their structures confirmed by spectroscopic data . Similarly, phenylacetamide derivatives with bromo and dioxoindolin groups have been synthesized and characterized using IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis of "2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using experimental techniques such as FT-IR, NMR, and crystallography, as well as computational methods like Gaussian09 software and potential energy distribution analysis , , . These studies provide insights into the optimized molecular structure, vibrational frequencies, and charge transfer within the molecules. The molecular electrostatic potential (MEP) and hyperpolarizability of these compounds have also been analyzed, indicating their potential for further studies in nonlinear optics (NLO) .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activities. For instance, the anticonvulsant and antidepressant activities of phenylacetamide derivatives have been assessed through behavioral and neurotoxicity tests . The reaction mechanisms of acetamide derivatives have also been studied, revealing radical-anion radical chain processes in certain cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their crystallization behavior, hydrogen bonding patterns, and geometrical parameters, have been determined through experimental studies. The crystal structure analysis has shown how heteroatoms in the amide group participate in intermolecular hydrogen bonding, influencing the compound's solid-state properties , . The first hyperpolarizability of some compounds suggests their suitability for NLO applications .
Propriétés
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-4-5-6-16-13(17)9-18-14-10(2)7-12(15)8-11(14)3/h7-8H,4-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKUPPVUSRPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

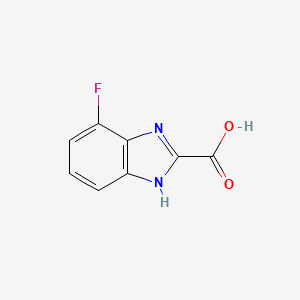
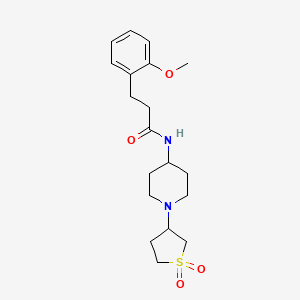
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
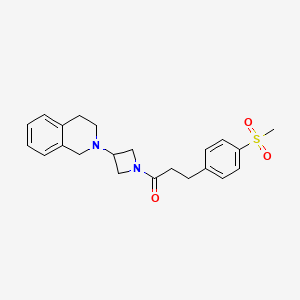
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)


